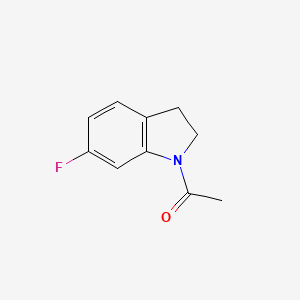
1-(6-Fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Fischer indole synthesis for large-scale reactions. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, can be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-(6-Fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with various molecular targets. The fluoro group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects. The indole ring can interact with multiple pathways, including those involved in cell signaling, apoptosis, and DNA replication .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one: Lacks the fluoro group, which can result in different biological activities and chemical reactivity.
2H-Indol-2-one, 1,3-dihydro-: Another indole derivative with different substitution patterns, leading to varied applications and properties.
Uniqueness
The presence of the fluoro group in 1-(6-Fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one makes it unique compared to other indole derivatives. This modification can enhance its stability, lipophilicity, and biological activity, making it a valuable compound in medicinal chemistry .
Biological Activity
1-(6-Fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a synthetic compound that belongs to the indole derivatives class, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C9H10FNO, with a molecular weight of approximately 169.18 g/mol. The presence of the fluoro group enhances its stability and potential interaction with biological targets.
Biological Activity Overview
Indole derivatives, including this compound, are known for their antimicrobial , anticancer , and antiviral properties. The following sections detail specific activities and findings related to this compound.
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial effects. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives similar to this compound demonstrate MIC values ranging from 0.4 to 3.12 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Indole A | S. aureus | 0.4 |
| Indole B | E. coli | 0.8 |
| Indole C | Bacillus subtilis | 3.91 |
Anticancer Activity
The compound's anticancer potential has also been investigated:
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that compounds with similar structures can induce apoptosis and inhibit cell proliferation effectively. For example, one study reported a significant reduction in viability in breast cancer cell lines at concentrations as low as 10 µM .
The mechanism by which this compound exerts its biological effects involves:
Receptor Interactions :
The compound may interact with specific receptors or enzymes in the body, leading to altered signaling pathways. For instance, it has been suggested that indole derivatives can act as agonists or antagonists at dopamine receptors, influencing neurological functions .
Covalent Modification :
The chloroacetyl group present in the molecule can react with nucleophilic sites on proteins, leading to covalent modifications that inhibit enzyme activity .
Case Studies
Several case studies highlight the efficacy of indole derivatives:
- Dopamine Receptor Agonism : A study examining compounds similar to this compound found that they could selectively activate D3 dopamine receptors without affecting D2 receptors significantly . This selectivity is crucial for developing treatments for disorders like Parkinson's disease.
- Antiviral Activity : Another investigation showed that related indole derivatives exhibited antiviral properties against influenza virus strains in vitro, suggesting potential therapeutic applications for respiratory infections .
Properties
Molecular Formula |
C10H10FNO |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
1-(6-fluoro-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H10FNO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5H2,1H3 |
InChI Key |
SRACFQHUJQURFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















